An In-Depth Technical Guide to 7'-Methylspiro[cyclopropane-1,3'-indoline]: Synthesis, Properties, and Characterization
An In-Depth Technical Guide to 7'-Methylspiro[cyclopropane-1,3'-indoline]: Synthesis, Properties, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spiro[cyclopropane-1,3'-indoline] scaffold is a unique three-dimensional structure that has garnered significant attention in medicinal chemistry and drug discovery. The fusion of a strained cyclopropane ring with the privileged indoline moiety creates a rigid molecular framework that can effectively probe biological space and interact with protein targets in a highly specific manner. The introduction of a methyl group at the 7'-position of the indoline ring can significantly influence the molecule's lipophilicity, metabolic stability, and steric interactions with its biological targets. This guide provides a comprehensive overview of the core basic properties of 7'-Methylspiro[cyclopropane-1,3'-indoline], including its synthesis, physicochemical properties, and spectroscopic characterization. While direct experimental data for this specific compound is limited in the current literature, this guide will leverage data from closely related analogs to provide a robust and scientifically grounded resource.
Molecular Structure and Physicochemical Properties
The core structure of 7'-Methylspiro[cyclopropane-1,3'-indoline] consists of a cyclopropane ring spiro-fused to the 3-position of a 7-methyl-substituted indoline ring.
Table 1: Predicted Physicochemical Properties of 7'-Methylspiro[cyclopropane-1,3'-indoline]
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₁₁H₁₃N | - |
| Molecular Weight | 159.23 g/mol | - |
| XLogP3 | ~2.5-3.0 | Prediction based on analogs |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 1 | - |
| Rotatable Bonds | 0 | - |
The presence of the 7'-methyl group is anticipated to slightly increase the lipophilicity compared to the parent spiro[cyclopropane-1,3'-indoline]. The rigid spirocyclic system limits the number of rotatable bonds, which can be advantageous for receptor binding by reducing the entropic penalty upon binding.
Synthesis of 7'-Methylspiro[cyclopropane-1,3'-indoline]
A plausible and efficient synthetic route to 7'-Methylspiro[cyclopropane-1,3'-indoline] involves a two-step process starting from the commercially available 7-methylisatin. The first step is a Corey-Chaykovsky reaction to form the spirocyclopropane ring and the oxindole core, followed by a reduction of the amide carbonyl to yield the final indoline product.
Step 1: Synthesis of 7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one
The Corey-Chaykovsky reaction is a well-established method for the synthesis of epoxides and cyclopropanes from aldehydes and ketones.[1][2][3][4][5][6] The reaction of 7-methylisatin with a sulfur ylide, such as dimethylsulfoxonium methylide, is expected to yield 7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one.
Diagram 1: Proposed Synthesis of 7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one via Corey-Chaykovsky Reaction
Caption: Proposed reaction scheme for the synthesis of the oxindole intermediate.
Experimental Protocol: Synthesis of 7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one (Analogous Procedure)
This protocol is adapted from procedures for the synthesis of similar spirocyclopropyl oxindoles.[7]
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Preparation of the Ylide: To a suspension of sodium hydride (1.2 equivalents) in anhydrous dimethyl sulfoxide (DMSO) is added trimethylsulfoxonium iodide (1.2 equivalents) under an inert atmosphere (e.g., argon or nitrogen). The mixture is stirred at room temperature for 1 hour or until the evolution of hydrogen gas ceases, indicating the formation of the ylide.
-
Reaction with 7-Methylisatin: A solution of 7-methylisatin (1.0 equivalent) in anhydrous DMSO is added dropwise to the freshly prepared ylide solution at room temperature.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water and the product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford 7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one.
Step 2: Reduction of 7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one
The amide carbonyl of the oxindole ring can be reduced to a methylene group to yield the corresponding indoline using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[8][9]
Diagram 2: Reduction to 7'-Methylspiro[cyclopropane-1,3'-indoline]
Caption: Reduction of the oxindole to the target indoline.
Experimental Protocol: Reduction of 7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one (General Procedure)
Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It should be handled with extreme care under an inert atmosphere.
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Reaction Setup: To a solution of 7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, lithium aluminum hydride (2-3 equivalents) is added portion-wise at 0 °C.
-
Reaction Conditions: The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux. The progress of the reaction is monitored by TLC.
-
Quenching and Work-up: After the reaction is complete, the mixture is cooled to 0 °C and cautiously quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser work-up).
-
Isolation and Purification: The resulting solid is filtered off and washed with THF or ethyl acetate. The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure to yield 7'-Methylspiro[cyclopropane-1,3'-indoline].
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 7'-Methylspiro[cyclopropane-1,3'-indoline]
| Technique | Predicted Key Signals | Rationale/Comparison with Analogs |
| ¹H NMR | Aromatic Protons: ~6.5-7.2 ppm (multiplets, 3H). Indoline N-H: ~3.5-4.5 ppm (broad singlet, 1H). Indoline -CH₂-: ~3.0-3.5 ppm (singlet or AB quartet, 2H). 7'-Methyl Protons: ~2.2-2.4 ppm (singlet, 3H). Cyclopropane Protons: ~0.5-1.5 ppm (multiplets, 4H). | The aromatic protons will be in the typical range for a substituted benzene ring. The N-H proton signal will be broad and its chemical shift will be solvent-dependent. The 7'-methyl group will appear as a singlet in the aliphatic region. The cyclopropane protons will be highly shielded and appear upfield. |
| ¹³C NMR | Aromatic Carbons: ~110-150 ppm. Spiro Carbon: ~30-40 ppm. Indoline -CH₂-: ~45-55 ppm. 7'-Methyl Carbon: ~15-20 ppm. Cyclopropane Carbons: ~10-25 ppm. | The spiro carbon is a key quaternary signal. The chemical shifts of the aromatic carbons will be influenced by the methyl group and the nitrogen atom. The cyclopropane carbons will be in the upfield region. |
| IR (Infrared) | N-H Stretch: ~3300-3400 cm⁻¹ (sharp to medium). C-H Stretch (Aromatic): ~3000-3100 cm⁻¹. C-H Stretch (Aliphatic): ~2850-2960 cm⁻¹. C=C Stretch (Aromatic): ~1450-1600 cm⁻¹. | The N-H stretch is a characteristic feature of the indoline moiety. The spectrum will also show characteristic bands for aromatic and aliphatic C-H and C=C bonds. The absence of a strong carbonyl absorption around 1700 cm⁻¹ would confirm the reduction of the oxindole. |
| Mass Spec. (MS) | [M]⁺: m/z = 159. Key Fragments: Loss of methyl (M-15), loss of cyclopropane fragment. | The molecular ion peak corresponding to the molecular weight of the compound is expected. Fragmentation patterns may involve the loss of the methyl group or cleavage of the cyclopropane ring. |
Potential Applications in Drug Discovery
The 7'-Methylspiro[cyclopropane-1,3'-indoline] scaffold holds considerable promise for the development of novel therapeutic agents. The rigid spirocyclic core can serve as a conformationally restricted isostere for more flexible moieties, potentially leading to increased potency and selectivity. The 7'-methyl group can be a key determinant for target engagement and can be modified to fine-tune the pharmacological profile. Derivatives of the spiro[cyclopropane-1,3'-indolin]-2'-one core have been investigated for their anticancer activities.[7][11] The reduced indoline form offers a different set of physicochemical properties and a basic nitrogen atom, opening up possibilities for targeting a wider range of biological receptors and enzymes.
Conclusion
This technical guide provides a foundational understanding of the basic properties of 7'-Methylspiro[cyclopropane-1,3'-indoline]. While direct experimental data for this specific molecule is not extensively documented, a robust understanding of its synthesis and properties can be derived from the well-established chemistry of its precursors and analogs. The synthetic pathway, proceeding through the Corey-Chaykovsky reaction of 7-methylisatin followed by reduction, offers a reliable route to this intriguing molecule. The predicted spectroscopic and physicochemical properties provide a solid basis for its identification and further investigation. The unique structural features of 7'-Methylspiro[cyclopropane-1,3'-indoline] make it a compelling scaffold for the design of novel bioactive compounds, warranting further exploration by researchers in the field of drug discovery and development.
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